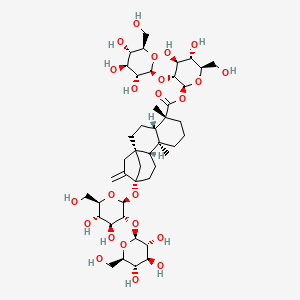![molecular formula C9H20ClNS B1447727 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-52-8](/img/structure/B1447727.png)
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNS and a molecular weight of 209.78 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an ethylsulfanyl group and an ethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Pharmacology
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride: has significant implications in pharmacology, particularly in the development of new therapeutic agents. Piperidine derivatives are known for their presence in various classes of pharmaceuticals . They are explored for their potential in treating diseases such as cancer, where they may act as clinical agents against various cancer types .
Organic Synthesis
In organic synthesis, this compound can be utilized in the formation of piperidine derivatives, which are valuable intermediates. These derivatives include substituted piperidines, spiropiperidines, and piperidinones, which are crucial for synthesizing biologically active molecules .
Medicinal Chemistry
The compound’s role in medicinal chemistry is underscored by its use in the synthesis of drugs like donepezil, which is used to treat Alzheimer’s disease. The piperidine nucleus is a key component in the structure of such medications, and modifications to this core structure can lead to the development of new therapeutic agents .
Biochemistry
In biochemistry, 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can contribute to the study of enzyme-substrate interactions and the development of enzyme inhibitors. Piperidine derivatives are often used to explore biological pathways and understand the molecular mechanisms of diseases .
Chemical Engineering
This compound is relevant in chemical engineering for the design of processes that involve the synthesis of complex organic compounds. Its derivatives are used as building blocks in the construction of larger, more complex molecules with specific functions .
Environmental Science
In environmental science, piperidine derivatives can be studied for their environmental impact, biodegradability, and potential use in green chemistry. Understanding the ecological implications of these compounds is crucial for developing sustainable practices .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-ethylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRLOMIOKPXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)


